molecular formula C20H19F3N6O B2728981 4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine CAS No. 2380079-02-5

4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine

Cat. No.: B2728981
CAS No.: 2380079-02-5
M. Wt: 416.408
InChI Key: TVCVQQUHUKWARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, and a piperazine ring linked to a fluorophenylpyrimidine moiety. Its intricate structure suggests a range of chemical reactivity and potential biological activity.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-27-11-14(17(26-27)18(22)23)20(30)29-9-7-28(8-10-29)19-15(21)16(24-12-25-19)13-5-3-2-4-6-13/h2-6,11-12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCVQQUHUKWARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

The piperazine ring is synthesized separately and then coupled with the fluorophenylpyrimidine moiety through a nucleophilic aromatic substitution reaction. Finally, the two main fragments are linked together using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine can be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the development of new drugs or therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with specific biological targets, making it a candidate for developing treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-chloro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
  • [3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, 4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity. The presence of both difluoromethyl and fluorophenyl groups can enhance its stability and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.